molecular formula C13H13N5O2 B1683544 Zaprinast CAS No. 37762-06-4

Zaprinast

Número de catálogo B1683544
Número CAS: 37762-06-4
Peso molecular: 271.27 g/mol
Clave InChI: REZGGXNDEMKIQB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

Zaprinast has been found to activate GPR35, a G protein-coupled receptor . It has also been shown to have a moderate activation effect on human GPR35 (geometric mean EC 50 value of 840 nM), while it had a potent effect on the transfectant co-expressing rGPR35 and G qi5 (geometric mean EC 50 value of 16 nM) .


Molecular Structure Analysis

Zaprinast has a molecular formula of C13H13N5O2 . More detailed information about its molecular structure can be found in the Certificate of Analysis .


Chemical Reactions Analysis

Zaprinast has been found to inhibit the growth of asexual blood-stage malaria parasites (P. falciparum) in vitro with an ED 50 value of 35 μ M, and inhibits PfPDE1, a P. falciparum cGMP-specific phosphodiesterase, with an IC 50 value of 3.8 μ M .


Physical And Chemical Properties Analysis

Zaprinast has a molecular weight of 271.27 g/mol . It is a solid substance and is soluble in DMSO at 62.5 mg/mL (ultrasonic) .

Aplicaciones Científicas De Investigación

Zaprinast: A Comprehensive Analysis of Scientific Research Applications

Neuropharmacology: Zaprinast has been studied for its effects on neurotransmission. It has been shown to decrease excitatory postsynaptic currents (eEPSCs), suggesting a potential role in modulating synaptic plasticity and neuronal communication .

G Protein-Coupled Receptor Research: As a reference agonist for GPR35, Zaprinast displays moderate-to-high potency at human, mouse, and rat species orthologs. Its effects mediated through GPR35 can be distinguished from those exerted through its inhibition of cGMP, highlighting its utility in studying G protein-coupled receptor functions .

Cerebellar Long-Term Depression: Zaprinast has been used to study the induction of long-term depression (LTD) at parallel fiber–Purkinje cell synapses in rat cerebellar slices. Its role as a cGMP-specific phosphodiesterase inhibitor suggests it may influence synaptic plasticity and memory formation .

Safety And Hazards

Zaprinast is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

Zaprinast has been suggested as a potential therapeutic for Parkinson’s disease . It has also been proposed that further prospective clinical trials with PDE5 inhibitor drugs are warranted . The test drug will require careful selection in terms of tolerability, brain penetration, half-life, and possible off-target effects .

Propiedades

IUPAC Name

5-(2-propoxyphenyl)-2,6-dihydrotriazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-2-7-20-9-6-4-3-5-8(9)11-14-12-10(13(19)15-11)16-18-17-12/h3-6H,2,7H2,1H3,(H2,14,15,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZGGXNDEMKIQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C2=NC3=NNN=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045224
Record name Zaprinast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500428
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Zaprinast

CAS RN

37762-06-4
Record name Zaprinast
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37762-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zaprinast [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037762064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name zaprinast
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757885
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Zaprinast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zaprinast
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.760
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZAPRINAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXT25D5DS0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zaprinast
Reactant of Route 2
Reactant of Route 2
Zaprinast
Reactant of Route 3
Zaprinast
Reactant of Route 4
Zaprinast
Reactant of Route 5
Reactant of Route 5
Zaprinast
Reactant of Route 6
Reactant of Route 6
Zaprinast

Q & A

Q1: What is the primary mechanism of action of Zaprinast?

A1: Zaprinast primarily acts as a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterases (PDEs), specifically PDE5. [, , , , , , ] This inhibition prevents the degradation of cGMP, leading to its accumulation within cells. [, , ]

Q2: Which PDE isoforms does Zaprinast inhibit, and how does this selectivity impact its effects?

A2: While primarily known as a PDE5 inhibitor, Zaprinast also inhibits PDE1, PDE6, PDE9, PDE10A, and PDE11A. [, , , , , ] Its effects vary depending on the tissue and specific PDE isoforms present. For example, its pulmonary vasodilatory effects are primarily attributed to PDE5 inhibition, while its effects on intestinal smooth muscle may involve both PDE5 and PDE1. [, , , ]

Q3: How does Zaprinast's inhibition of PDEs influence downstream signaling pathways?

A3: By inhibiting cGMP degradation, Zaprinast elevates intracellular cGMP levels. [, , ] This rise in cGMP activates protein kinase G (PKG), leading to various downstream effects, including smooth muscle relaxation, neurotransmitter release modulation, and potential impact on gene expression. [, , , ]

Q4: Does Zaprinast interact with nitric oxide (NO) signaling?

A4: Yes, Zaprinast potentiates the effects of NO. [, , ] NO stimulates soluble guanylate cyclase (sGC), which increases cGMP production. [, ] Zaprinast, by inhibiting cGMP degradation, enhances and prolongs the effects of NO-mediated vasodilation. [, , ]

Q5: Does Zaprinast directly influence NO levels?

A5: While Zaprinast enhances NO-mediated effects, research suggests it does not directly affect NO production. [] Studies have shown that Zaprinast does not alter NO levels in serum or aortic tissue, even at doses that affect blood pressure and cGMP. []

Q6: How does Zaprinast impact the cyclic adenosine monophosphate (cAMP) pathway?

A6: Zaprinast's impact on cAMP is indirect. By increasing cGMP, it can inhibit PDE3, an enzyme that degrades both cAMP and cGMP. [, ] This inhibition can lead to an increase in cAMP levels, contributing to some of Zaprinast's effects. [, ]

Q7: What is the molecular formula and weight of Zaprinast?

A7: The molecular formula of Zaprinast is C13H17N5O3, and its molecular weight is 291.3 g/mol.

Q8: Is there any available spectroscopic data for Zaprinast?

A8: While the provided research papers do not detail specific spectroscopic data, standard characterization techniques like NMR, IR, and Mass Spectrometry are likely used to confirm its structure.

Q9: Does Zaprinast have any known catalytic properties?

A9: Zaprinast is not known to possess catalytic properties. Its primary mechanism of action involves the inhibition of enzymes (PDEs) rather than catalysis.

Q10: How do structural modifications of Zaprinast affect its activity and selectivity?

A10: While the provided research does not focus on SAR studies of Zaprinast, it is known that even minor changes to its structure could alter its binding affinity for different PDE isoforms, potentially influencing its selectivity and potency.

Q11: What are the typical formulations of Zaprinast used in research?

A13: Zaprinast is often dissolved in dimethyl sulfoxide (DMSO) for in vitro studies. [, , ] For in vivo experiments, it has been administered intravenously and intraperitoneally. [, , , , ]

Q12: What is the duration of action of Zaprinast?

A14: The duration of action varies depending on the administration route, dosage, and animal model. Intravenous administration generally results in a rapid onset and relatively short duration of action. [, , ] For example, in lambs, the half-life of inhaled nitric oxide's vasodilatory effect increased from approximately 2 minutes to 10–12 minutes when combined with Zaprinast infusion. []

Q13: What is known about the metabolism and excretion of Zaprinast?

A13: The provided research papers do not provide detailed information about the metabolism and excretion of Zaprinast.

Q14: What are the primary in vitro and in vivo models used to study the effects of Zaprinast?

A16: Zaprinast's effects have been studied in various models, including:- Isolated tissue preparations: Pulmonary arteries, aortic rings, ileal smooth muscle [, , , , , , , , ]- Cultured cells: Rat forebrain neurons, microglial cells [, ] - Animal models: Rats, mice, lambs, sheep, piglets [1, 2, 5, 7-10, 15, 17, 18, 20, 25, 26, 28, 32-34]

Q15: What are the main therapeutic areas where Zaprinast has shown potential?

A17: Preclinical research suggests potential applications for Zaprinast in:- Pulmonary hypertension: Due to its pulmonary vasodilatory effects [, , , , , , , ]- Pain management: Demonstrating antinociceptive effects in models of acute and neuropathic pain [, , , ]- Cognitive enhancement: Exhibiting memory-enhancing effects in rodent models [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.